molecular formula C23H18FN3O3 B11294419 N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11294419
M. Wt: 403.4 g/mol
InChI Key: PVBVOPFUSPTRQA-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, an oxadiazole moiety, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto an aromatic ring.

    Coupling Reactions: The final step involves coupling the oxadiazole-containing intermediate with the fluorinated aromatic ring and the phenoxyacetamide group using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: shares similarities with other oxadiazole-containing compounds and fluorinated aromatic compounds.

Uniqueness

  • The unique combination of a fluorinated aromatic ring, an oxadiazole moiety, and a phenoxyacetamide group distinguishes this compound from others. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse chemical reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanism of action.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-7-10-18(24)13-20(15)25-21(28)14-29-19-11-8-17(9-12-19)23-26-22(27-30-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

PVBVOPFUSPTRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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